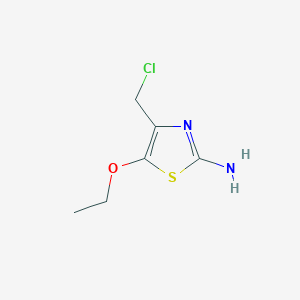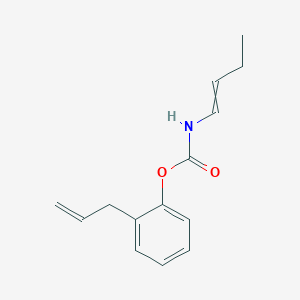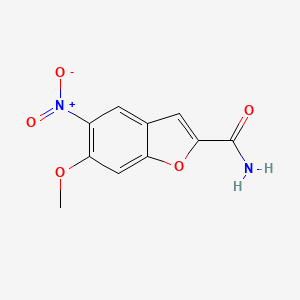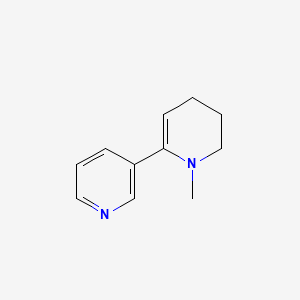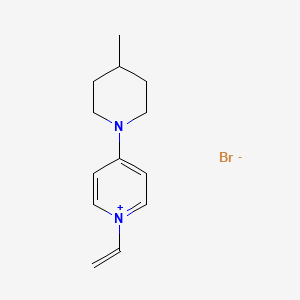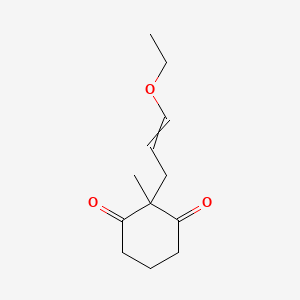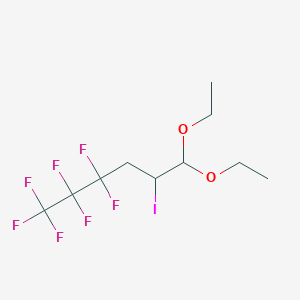![molecular formula C25H34Cl2N2O B14391296 N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea CAS No. 88452-10-2](/img/structure/B14391296.png)
N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea is a synthetic organic compound characterized by its unique structure, which includes a butylphenyl group, a dichlorophenyl group, and a heptylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea typically involves a multi-step process. One common method includes the reaction of 4-butylbenzyl chloride with 2,4-dichloroaniline to form an intermediate, which is then reacted with heptyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic and aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Butylphenyl)-2-methyl-3-nitrobenzamide
- N-(4-Butylphenyl)-4-nitrobenzamide
- N-(3,5-Ditert-butylphenyl)-4-nitrobenzamide
Uniqueness
N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
88452-10-2 |
|---|---|
Fórmula molecular |
C25H34Cl2N2O |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
1-[(4-butylphenyl)methyl]-3-(2,4-dichlorophenyl)-1-heptylurea |
InChI |
InChI=1S/C25H34Cl2N2O/c1-3-5-7-8-9-17-29(19-21-13-11-20(12-14-21)10-6-4-2)25(30)28-24-16-15-22(26)18-23(24)27/h11-16,18H,3-10,17,19H2,1-2H3,(H,28,30) |
Clave InChI |
BQIRPLYKNRXSMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN(CC1=CC=C(C=C1)CCCC)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


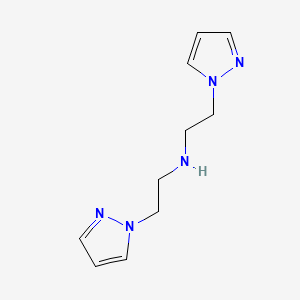
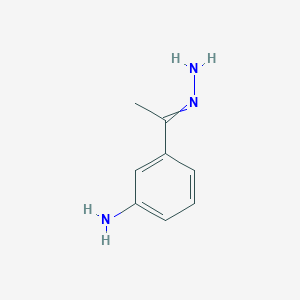
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)

